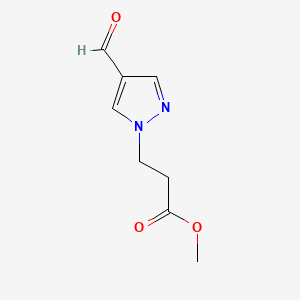

Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate

Vue d'ensemble

Description

“Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate” is a chemical compound with the molecular formula C8H10N2O3 . It has a molecular weight of 182.18 . The compound is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for “Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate” is 1S/C10H14N2O3/c1-7-9 (6-13)8 (2)12 (11-7)5-4-10 (14)15-3/h6H,4-5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

“Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate” is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique

Synthesis of Diverse Chemicals

Application : Pyrazole-containing compounds, including “Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate”, are influential families of N-heterocycles due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Methods : The synthesis of structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Results : The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems, predominantly bicyclic cores .

Antimicrobial Studies

Field : Medical and Biological Sciences

Application : Several pyrazole-derived hydrazones, including “Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate”, have been synthesized and studied for their antimicrobial properties .

Methods : These molecules were synthesized using benign reaction conditions .

Results : Several of these molecules are potent growth inhibitors of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii with minimum inhibitory concentration values as low as 0.39 μg/mL .

Antimalarial Studies

Field : Medical and Biological Sciences

Application : Pyrazole derivatives have been reported to show antimalarial activities .

Methods : The specific methods of application or experimental procedures vary depending on the specific derivative and the context of the study .

Results : The results have shown promising antimalarial activities for some pyrazole derivatives .

Anticancer Studies

Field : Medical and Biological Sciences

Application : Pyrazole derivatives have been reported to show anticancer activities .

Methods : The specific methods of application or experimental procedures vary depending on the specific derivative and the context of the study .

Results : The results have shown promising anticancer activities for some pyrazole derivatives .

Anti-Inflammatory Studies

Field : Medical and Biological Sciences

Application : Pyrazole derivatives have been reported to show anti-inflammatory activities .

Methods : The specific methods of application or experimental procedures vary depending on the specific derivative and the context of the study .

Results : The results have shown promising anti-inflammatory activities for some pyrazole derivatives .

Antidepressant Studies

Field : Medical and Biological Sciences

Application : Pyrazole derivatives have been reported to show antidepressant activities .

Methods : The specific methods of application or experimental procedures vary depending on the specific derivative and the context of the study .

Results : The results have shown promising antidepressant activities for some pyrazole derivatives .

Anticonvulsant Studies

Field : Medical and Biological Sciences

Application : Pyrazole derivatives have been reported to show anticonvulsant activities .

Methods : The specific methods of application or experimental procedures vary depending on the specific derivative and the context of the study .

Results : The results have shown promising anticonvulsant activities for some pyrazole derivatives .

Antihyperglycemic Studies

Field : Medical and Biological Sciences

Application : Pyrazole derivatives have been reported to show antihyperglycemic activities .

Methods : The specific methods of application or experimental procedures vary depending on the specific derivative and the context of the study .

Results : The results have shown promising antihyperglycemic activities for some pyrazole derivatives .

Antiviral Studies

Field : Medical and Biological Sciences

Application : Pyrazole derivatives have been reported to show antiviral activities .

Methods : The specific methods of application or experimental procedures vary depending on the specific derivative and the context of the study .

Results : The results have shown promising antiviral activities for some pyrazole derivatives .

Antitumor Studies

Field : Medical and Biological Sciences

Application : Pyrazole derivatives have been reported to show antitumor activities .

Methods : The specific methods of application or experimental procedures vary depending on the specific derivative and the context of the study .

Results : The results have shown promising antitumor activities for some pyrazole derivatives .

Antifungal Studies

Field : Medical and Biological Sciences

Application : Pyrazole derivatives have been reported to show antifungal activities .

Methods : The specific methods of application or experimental procedures vary depending on the specific derivative and the context of the study .

Results : The results have shown promising antifungal activities for some pyrazole derivatives .

Antihelmintic Studies

Field : Medical and Biological Sciences

Application : Pyrazole derivatives have been reported to show antihelmintic activities .

Methods : The specific methods of application or experimental procedures vary depending on the specific derivative and the context of the study .

Results : The results have shown promising antihelmintic activities for some pyrazole derivatives .

Safety And Hazards

The safety information available indicates that “Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate” should be handled with caution. It has been assigned the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation . More specific hazard statements and precautionary measures are not available in the sources I found.

Orientations Futures

The future directions for “Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate” and related compounds could involve further exploration of their pharmacological effects. For instance, hydrazine-coupled pyrazole derivatives have shown potent antileishmanial and antimalarial activities . These compounds could be potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Propriétés

IUPAC Name |

methyl 3-(4-formylpyrazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-13-8(12)2-3-10-5-7(6-11)4-9-10/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSYKQAXEHHTDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675466 | |

| Record name | Methyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate | |

CAS RN |

1215295-99-0 | |

| Record name | Methyl 4-formyl-1H-pyrazole-1-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B578016.png)